3-Amino-4-methoxy-4-oxobutanoic acid 3-Amino-4-methoxy-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 65414-77-9
VCID: VC21543371
InChI: InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)
SMILES: COC(=O)C(CC(=O)O)N
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

3-Amino-4-methoxy-4-oxobutanoic acid

CAS No.: 65414-77-9

Cat. No.: VC21543371

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-methoxy-4-oxobutanoic acid - 65414-77-9

CAS No. 65414-77-9
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name 3-amino-4-methoxy-4-oxobutanoic acid
Standard InChI InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)
Standard InChI Key SWWBMHIMADRNIK-UHFFFAOYSA-N
SMILES COC(=O)C(CC(=O)O)N
Canonical SMILES COC(=O)C(CC(=O)O)N

Chemical Structure and Nomenclature

3-Amino-4-methoxy-4-oxobutanoic acid (C₅H₉NO₄) is essentially a modified form of aspartic acid where one carboxylic acid group has been converted to a methyl ester. The compound contains a chiral center at the C-3 position, allowing for the existence of different stereoisomers .

Nomenclature and Identifiers

The compound is registered under multiple names and identifiers in chemical databases:

Table 1: Nomenclature and Identifiers

ParameterValue
Common Name3-Amino-4-methoxy-4-oxobutanoic acid
SynonymsAspartic acid methyl ester, H-DL-Asp-OMe
CAS Number65414-77-9 (racemic), 65414-78-0 (R-isomer)
Molecular FormulaC₅H₉NO₄
IUPAC Name3-Amino-4-methoxy-4-oxobutanoic acid
ChemSpider IDAvailable in chemical databases

Stereochemistry

The compound exists in different stereoisomeric forms:

  • Racemic mixture (DL form): CAS 65414-77-9

  • (R)-isomer (D form): CAS 65414-78-0

  • (S)-isomer (L form): Available commercially

The stereochemistry at the C-3 position significantly influences the compound's biological activity and applications in stereoselective synthesis .

Physical and Chemical Properties

3-Amino-4-methoxy-4-oxobutanoic acid exhibits distinct physical and chemical properties that make it suitable for various applications in organic synthesis and pharmaceutical development.

Physical Properties

Table 2: Physical Properties

PropertyValue
Molecular Weight147.129 g/mol
Physical StateCrystalline solid
Density1.3±0.1 g/cm³
Boiling Point272.7±30.0 °C at 760 mmHg
Flash Point118.7±24.6 °C
LogP-0.56
Polar Surface Area (PSA)89.62000
Index of Refraction1.478
Vapor Pressure0.0±1.2 mmHg at 25°C

These physical properties indicate that the compound has relatively high polarity and water solubility, attributed to its amino and carboxylic acid groups .

Chemical Properties

3-Amino-4-methoxy-4-oxobutanoic acid contains multiple functional groups that enable diverse chemical reactions:

  • Amino Group (-NH₂): Can undergo acylation, alkylation, and other transformations typical of primary amines.

  • Carboxylic Acid (-COOH): Can form esters, amides, and acid halides.

  • Methyl Ester (-COOCH₃): Can undergo hydrolysis, transesterification, and aminolysis.

The compound can participate in both acid-base reactions and nucleophilic substitutions, making it versatile in organic synthesis .

Synthesis Methods

Several synthetic approaches have been developed for preparing 3-amino-4-methoxy-4-oxobutanoic acid and its derivatives.

From Aspartic Acid

The most direct synthesis route involves selective esterification of aspartic acid:

  • Protection of the amino group (e.g., with Boc)

  • Selective esterification of the β-carboxylic acid

  • Deprotection of the amino group

This method yields the desired compound with controlled stereochemistry, depending on the starting aspartic acid isomer .

From β-Keto Esters

Alternative synthetic pathways involve the use of β-keto esters as intermediates:

  • Reaction of protected amino acids with alkali metal enolates of acetate

  • Formation of β-keto ester intermediates

  • Subsequent transformations to introduce the amino functionality

This approach allows for the synthesis of various derivatives and can be optimized for large-scale production .

Industrial Production

Industrial production typically employs optimized versions of the above methods, with considerations for:

  • Scalability and cost-effectiveness

  • Environmental impact

  • Stereochemical control

  • Purification techniques

The choice of synthetic route depends on factors such as desired stereochemistry, scale of production, and intended application .

Derivatives and Related Compounds

Various derivatives of 3-amino-4-methoxy-4-oxobutanoic acid have been synthesized and studied for different applications.

Salt Forms

The hydrochloride salt (CAS 91588-23-7) is a common derivative with improved stability and solubility characteristics compared to the free base .

Table 3: Comparison of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₅H₉NO₄C₅H₁₀ClNO₄
Molecular Weight147.129 g/mol183.59 g/mol
Solubility in WaterModerateHigher
StabilityGoodEnhanced
pKaDifferentAltered due to salt formation

Protected Derivatives

N-protected derivatives, such as the tert-butoxycarbonyl (Boc) protected version (CAS 500895-47-6), are important intermediates in organic synthesis and peptide chemistry .

These protected derivatives:

  • Prevent unwanted reactions at the amino group

  • Allow selective transformations of other functional groups

  • Serve as building blocks in the synthesis of complex molecules

Structurally Related Compounds

Several structurally related compounds share similar features with 3-amino-4-methoxy-4-oxobutanoic acid:

  • Monomethyl succinate (CAS 3878-55-5): Lacks the amino group at C-3

  • 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid: Contains a hydroxyamino group instead of a methoxy group

  • 3-Amino-4-hydroxypyrrolidinone-4-acetic acid: A cyclized derivative with altered functionality

These structural analogs provide insights into structure-activity relationships and potential applications of the compound family.

Applications in Chemical Synthesis

3-Amino-4-methoxy-4-oxobutanoic acid serves as a versatile building block in numerous synthetic applications.

Peptide Synthesis

As a modified amino acid, this compound is valuable in peptide synthesis:

  • Provides a protected carboxyl group

  • Allows for selective peptide bond formation

  • Introduces functional diversity into peptide structures

Its use enables the creation of peptidomimetics with enhanced stability or specific biological activities .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds:

  • HIV protease inhibitors

  • Enzyme inhibitors

  • Structurally diverse drug candidates

Its presence in synthetic routes to HIV protease inhibitors such as Ro31-8959, SC-52151, VX478, and AG1343 highlights its significance in pharmaceutical development .

Chiral Building Blocks

The stereoisomers of 3-amino-4-methoxy-4-oxobutanoic acid are valuable as chiral building blocks:

  • Enable stereoselective synthesis

  • Provide access to enantiomerically pure compounds

  • Allow creation of compounds with specific stereochemistry at multiple centers

This application is particularly important in the synthesis of biologically active molecules where stereochemistry significantly impacts function .

Biological and Medicinal Applications

Research suggests several potential biological and medicinal applications for 3-amino-4-methoxy-4-oxobutanoic acid and its derivatives.

Enzyme Inhibition

Derivatives of this compound have shown potential in enzyme inhibition studies:

  • Inhibition of specific proteases

  • Modulation of metabolic enzymes

  • Blocking of catalytic sites in target enzymes

These properties make them candidates for therapeutic development in various disease contexts .

Pharmaceutical Development

The compound and its derivatives serve as precursors to pharmaceutically important molecules:

Table 4: Pharmaceutical Applications

Application AreaRole of CompoundExamples
HIV TreatmentPrecursor to protease inhibitorsComponents in synthesis of Ro31-8959, SC-52151
Enzyme Inhibitor DevelopmentBuilding blockPrecursors to specific enzyme blockers
Peptidomimetic DrugsStructural componentModified peptides with enhanced properties

The role of these compounds in the synthesis of HIV protease inhibitors underscores their significance in pharmaceutical chemistry .

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 3-amino-4-methoxy-4-oxobutanoic acid.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • ¹H NMR: Confirms presence and environment of protons

  • ¹³C NMR: Identifies carbon environments

  • 2D NMR: Elucidates structural connectivity

Mass spectrometry offers precise molecular weight determination and fragmentation patterns that aid in structural confirmation .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for:

  • Purity assessment

  • Quantitative analysis

  • Isomer separation

Gas Chromatography (GC) may be employed for volatile derivatives after appropriate derivatization .

X-ray Crystallography

For crystalline forms, X-ray crystallography provides definitive structural information:

  • Bond lengths and angles

  • Absolute configuration

  • Crystal packing arrangements

This information is particularly valuable for confirming stereochemistry at the chiral center .

Current Research and Future Directions

Research on 3-amino-4-methoxy-4-oxobutanoic acid continues to evolve, with several promising directions.

Synthetic Methodology Development

Current research focuses on:

  • Improved synthetic routes with higher yields

  • Environmentally friendly synthesis methods

  • Stereoselective approaches for specific isomers

  • Scalable processes for industrial production

These efforts aim to make the compound more accessible for various applications .

Novel Derivatives Exploration

Scientists are exploring new derivatives with:

  • Enhanced biological activities

  • Improved physicochemical properties

  • Novel functionalities for specific applications

  • Targeted delivery capabilities

This includes the development of prodrugs, conjugates, and structurally modified versions .

Expanded Applications

Emerging applications for the compound and its derivatives include:

  • Biochemical probes for research

  • Components in diagnostic tools

  • Materials science applications

  • Agricultural chemical development

These diverse applications highlight the versatility of this amino acid derivative .

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